molecular formula C25H23ClFN3O B12123299 N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide

N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide

Cat. No.: B12123299
M. Wt: 435.9 g/mol
InChI Key: XTTBBDJSRSVIOH-UHFFFAOYSA-N
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Description

N-{1-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide is a benzimidazole derivative featuring a 2-chloro-6-fluorobenzyl substituent at the 1-position of the benzimidazole core and a butyl chain linked to a benzamide group at the 2-position. The benzimidazole scaffold is well-documented for its pharmacological relevance, including antiviral, anticancer, and antimicrobial activities .

Properties

Molecular Formula

C25H23ClFN3O

Molecular Weight

435.9 g/mol

IUPAC Name

N-[1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]butyl]benzamide

InChI

InChI=1S/C25H23ClFN3O/c1-2-9-22(29-25(31)17-10-4-3-5-11-17)24-28-21-14-6-7-15-23(21)30(24)16-18-19(26)12-8-13-20(18)27/h3-8,10-15,22H,2,9,16H2,1H3,(H,29,31)

InChI Key

XTTBBDJSRSVIOH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide typically involves multi-step organic reactionsThe final step involves the attachment of the butylbenzamide moiety via an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 2-chloro-6-fluorobenzyl and N-benzoylbutyl substituents. Key comparisons with analogs include:

Compound Name / ID Core Structure Key Substituents Functional Implications
Target Compound Benzimidazole 2-Chloro-6-fluorobenzyl, N-benzoylbutyl Enhanced lipophilicity, potential kinase inhibition
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole 4-Chlorophenylmethanamine Simpler structure; tested for germination inhibition
2-n-Butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole Benzimidazole Sulfonyl group, n-butyl, chloro Improved solubility via sulfonyl group
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-tert-butyl, 3-methylbenzoyl N,O-bidentate metal coordination
  • Electron-Withdrawing Groups (EWGs): The chloro and fluoro groups in the target compound likely enhance its electrophilic character, improving interactions with biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs like those in (methoxy/ethoxy derivatives) .

Spectroscopic Characterization

Spectroscopic data for analogs provide benchmarks for structural confirmation:

  • IR Spectroscopy: Chloro (C-Cl, ~550–750 cm⁻¹) and fluoro (C-F, ~1000–1100 cm⁻¹) stretches are critical for identifying halogenated substituents .
  • NMR Spectroscopy: In , the benzimidazole proton (NH) appears at δ 12.5–13.0 ppm, while aromatic protons range from δ 6.8–8.2 ppm . The target compound’s benzyl and benzamide protons would likely show distinct splitting patterns due to fluorine coupling (e.g., δ 7.0–7.5 ppm for fluorinated aromatic protons).

Crystallographic and Supramolecular Features

Hydrogen-bonding patterns in benzimidazole derivatives (e.g., N–H···O/N interactions) influence crystal packing and stability. emphasizes graph-set analysis for understanding such interactions, which could apply to the target compound’s benzamide and benzimidazole moieties .

Biological Activity

N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H22ClFN3OC_{21}H_{22}ClFN_3O with a molecular weight of 397.8 g/mol. The structure incorporates a benzimidazole core, which is known for its diverse biological activities.

Property Value
Molecular FormulaC21H22ClFN3O
Molecular Weight397.8 g/mol
IUPAC NameThis compound
InChI KeyVAJQMWQDFSBSHD-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The benzimidazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity and thereby affecting cellular processes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, impacting signal transduction pathways.
  • Hydrophobic Interactions : The chlorofluorobenzyl group enhances binding affinity through hydrophobic interactions.

Biological Activity

Research indicates that compounds with a benzimidazole structure exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at micromolar concentrations .
  • Anticancer Properties : Benzimidazole-based compounds have been reported to exert cytotoxic effects on cancer cell lines. For example, some derivatives showed promising results in inhibiting the proliferation of human cancer cells in vitro .
  • Antiparasitic Activity : Certain benzimidazole derivatives have displayed activity against protozoan parasites like Trypanosoma cruzi, with dose-dependent inhibition observed in laboratory settings .

Case Studies

Several studies highlight the effectiveness of benzimidazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study assessed various benzimidazole derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited MIC values lower than standard antibiotics like ampicillin .
  • Cytotoxicity Assays : Research indicated that specific derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
  • In Vivo Studies : Animal models have demonstrated the potential of these compounds to reduce tumor growth and improve survival rates when combined with conventional therapies .

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